molecular formula C40H66N4O9 B12761033 Symplostatin 3 CAS No. 401625-16-9

Symplostatin 3

Cat. No.: B12761033
CAS No.: 401625-16-9
M. Wt: 747.0 g/mol
InChI Key: PFMWLSLCVYOPSJ-SGUCCDCUSA-N
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Description

Symplostatin 3 is a natural product derived from marine cyanobacteria. It is a structural analogue of dolastatin 10, a potent cytotoxic agent. This compound has been studied for its potential anticancer properties, although it exhibits weaker in vitro cytotoxicity against human tumor cell lines compared to dolastatin 10 .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Symplostatin 3 involves multiple steps, including the protection and deprotection of functional groups, coupling reactions, and purification processes. The synthetic route typically starts with the preparation of key building blocks, followed by their sequential coupling to form the desired compound. Common reagents used in these reactions include protecting groups like Boc (tert-butyloxycarbonyl) and coupling agents such as HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate) .

Industrial Production Methods

Industrial production of this compound is challenging due to its complex structure and the need for precise control over reaction conditions. The production process involves large-scale synthesis of the compound using optimized reaction conditions to ensure high yield and purity. This often requires advanced techniques such as high-performance liquid chromatography (HPLC) for purification and characterization .

Chemical Reactions Analysis

Types of Reactions

Symplostatin 3 undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound’s structure and enhancing its biological activity.

Common Reagents and Conditions

Common reagents used in the chemical reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and substitution reagents like alkyl halides. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from the chemical reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions can produce deoxygenated compounds.

Mechanism of Action

Symplostatin 3 exerts its effects by disrupting microtubule dynamics, leading to cell cycle arrest and apoptosis in cancer cells. The compound binds to tubulin, inhibiting its polymerization and preventing the formation of functional microtubules. This disruption of microtubule dynamics interferes with cell division and ultimately induces cell death . The molecular targets and pathways involved in this mechanism include the inhibition of tubulin polymerization and the activation of apoptotic signaling pathways .

Comparison with Similar Compounds

Properties

CAS No.

401625-16-9

Molecular Formula

C40H66N4O9

Molecular Weight

747.0 g/mol

IUPAC Name

(2S)-2-[(2R,3R)-3-[(2S)-1-[(3R,4S,5S)-4-[[(2S)-2-[[(2S)-2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoyl]pyrrolidin-2-yl]-3-methoxy-2-methylpropanoyl]oxy-3-phenylpropanoic acid

InChI

InChI=1S/C40H66N4O9/c1-13-26(6)35(43(10)38(47)33(24(2)3)41-37(46)34(25(4)5)42(8)9)30(51-11)23-32(45)44-21-17-20-29(44)36(52-12)27(7)40(50)53-31(39(48)49)22-28-18-15-14-16-19-28/h14-16,18-19,24-27,29-31,33-36H,13,17,20-23H2,1-12H3,(H,41,46)(H,48,49)/t26-,27+,29-,30+,31-,33-,34-,35-,36+/m0/s1

InChI Key

PFMWLSLCVYOPSJ-SGUCCDCUSA-N

Isomeric SMILES

CC[C@H](C)[C@@H]([C@@H](CC(=O)N1CCC[C@H]1[C@@H]([C@@H](C)C(=O)O[C@@H](CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)[C@H](C(C)C)NC(=O)[C@H](C(C)C)N(C)C

Canonical SMILES

CCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)OC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C

Origin of Product

United States

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